CY-09
Overview
Description
CY-09 is a selective and direct inhibitor of the nucleotide-binding oligomerization domain leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome. This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases. By targeting the NLRP3 inflammasome, this compound helps to modulate the body’s inflammatory response, making it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CY-09 involves several key steps. The primary synthetic route includes the reaction of 4-[(2-thioxo-3-(3-trifluoromethylbenzyl)-4-oxothiazolidin-5-ylidene)methyl]benzoic acid with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This includes precise control of temperature, pressure, and reaction time to achieve consistent results. The final product is then purified using techniques such as recrystallization and chromatography to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
CY-09 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: This compound can participate in substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in the formation of new compounds with different chemical properties .
Scientific Research Applications
CY-09 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NLRP3 inflammasome and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and metabolic conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic agents
Mechanism of Action
CY-09 exerts its effects by directly binding to the ATP-binding motif of the NLRP3 NACHT domain. This binding inhibits the ATPase activity of NLRP3, preventing the assembly and activation of the NLRP3 inflammasome. As a result, the production of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18 is suppressed, leading to a reduction in inflammation .
Comparison with Similar Compounds
Similar Compounds
MCC950: Another selective inhibitor of the NLRP3 inflammasome, known for its potent anti-inflammatory effects.
OLT1177: A compound that also targets the NLRP3 inflammasome but through a different mechanism of action.
VX-765: An inhibitor of caspase-1, which indirectly affects the NLRP3 inflammasome by preventing the cleavage of pro-inflammatory cytokines
Uniqueness of CY-09
This compound is unique in its ability to directly bind to the ATP-binding motif of the NLRP3 NACHT domain, making it a highly specific inhibitor of the NLRP3 inflammasome. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for treating inflammatory diseases .
Properties
IUPAC Name |
4-[(Z)-[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTINRHPPGAPLD-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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